1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid
Overview
Description
1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H12ClNO3 It is characterized by the presence of a cyclopentane ring substituted with a chloroacetylamino group and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid typically involves the following steps:
Chloroacetylation: The starting material, often a cyclopentane derivative, undergoes chloroacetylation to introduce the chloroacetyl group.
Amidation: The chloroacetylated intermediate is then subjected to amidation, where an amino group is introduced.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding amine and carboxylic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid include:
1-[(2-Chloroacetyl)amino]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
1-[(2-Chloroacetyl)amino]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloroacetyl)amino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-6(11)10-8(7(12)13)3-1-2-4-8/h1-5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPTEHXMAJCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311216 | |
Record name | MLS003115211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90153-48-3 | |
Record name | MLS003115211 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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